methyl (3R)-3-amino-3-phenylpropanoate

Chiral drug intermediate Dapoxetine synthesis Kinetic resolution

Methyl (3R)-3-amino-3-phenylpropanoate (CAS 37088-67-8) is the (R)-configured enantiomer of a chiral β-amino acid methyl ester bearing a phenyl substituent at the C3 position. This compound belongs to the broader class of 3-amino-3-arylpropanoate derivatives, which are widely employed as chiral building blocks and synthetic intermediates in medicinal chemistry.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 37088-67-8
Cat. No. B1269688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (3R)-3-amino-3-phenylpropanoate
CAS37088-67-8
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC=CC=C1)N
InChIInChI=1S/C10H13NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m1/s1
InChIKeyXKIOBYHZFPTKCZ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (3R)-3-Amino-3-Phenylpropanoate (CAS 37088-67-8): Chiral β-Amino Acid Ester for Enantioselective Synthesis


Methyl (3R)-3-amino-3-phenylpropanoate (CAS 37088-67-8) is the (R)-configured enantiomer of a chiral β-amino acid methyl ester bearing a phenyl substituent at the C3 position [1]. This compound belongs to the broader class of 3-amino-3-arylpropanoate derivatives, which are widely employed as chiral building blocks and synthetic intermediates in medicinal chemistry [2]. Its defining feature is the single stereogenic center at the β-carbon, which renders the (R)-enantiomer stereochemically distinct from its (S)-counterpart (CAS 37088-66-7) and from the racemic mixture (CAS 14898-52-3), with each form exhibiting divergent utility in asymmetric synthesis and pharmaceutical intermediate applications [3].

Why the (R)-Enantiomer of Methyl 3-Amino-3-Phenylpropanoate Cannot Be Interchanged with the (S)-Enantiomer or Racemate


The (R)- and (S)-enantiomers of methyl 3-amino-3-phenylpropanoate are not functionally interchangeable because they are directed into entirely distinct synthetic pathways in pharmaceutical manufacturing. The (S)-enantiomer serves as the established chiral intermediate for the FDA-approved drug dapoxetine (a short-acting SSRI for premature ejaculation) [1], whereas the (R)-enantiomer is incorporated into alternative therapeutic scaffolds, including bicyclic pyrimidinedione compounds under investigation for hypertrophic cardiomyopathy [2]. This divergence is mechanistically reinforced by lipase-mediated kinetic resolution, where enzymes such as Candida antarctica lipase B and Pseudomonas cepacia lipase exhibit pronounced enantiopreference, selectively hydrolyzing or acylating the (S)-ester while leaving the (R)-ester intact with high enantiomeric excess [3]. Procuring the racemate or the incorrect enantiomer therefore introduces either an inert stereoisomer (wasted mass) or a stereochemical mismatch that derails downstream diastereoselective transformations.

Methyl (3R)-3-Amino-3-Phenylpropanoate: Quantified Differentiation Evidence Against Comparators


Divergent Pharmaceutical Intermediate Fate: (R)-Enantiomer vs. (S)-Enantiomer for Dapoxetine Synthesis

In the chemoenzymatic manufacturing route to (S)-dapoxetine, kinetic resolution of racemic methyl 3-amino-3-phenylpropanoate is performed using Pseudomonas cepacia lipase (PSL). Under these conditions, the lipase selectively hydrolyzes the (S)-ester to the corresponding (S)-carboxylic acid—the direct dapoxetine precursor—while the (R)-methyl ester remains unreacted and is recovered with excellent enantiopurity [1]. This means the (R)-enantiomer is explicitly the non-dapoxetine enantiomer and must be sourced separately for applications requiring the (R)-configuration.

Chiral drug intermediate Dapoxetine synthesis Kinetic resolution SSRI

Enantiomeric Excess Benchmarking: (R)-Methyl Ester Achieves >99% ee via Lipase-Catalyzed Ring-Opening

Preparative-scale lipase-catalyzed ring-opening of racemic 4-phenylazetidin-2-one with methanol, using Candida antarctica lipase B (Novozym 435), yielded N-acylated methyl (R)-3-amino-3-phenylpropanoates with enantiomeric excess (ee) values exceeding 99% in up to 49% isolated yield [1]. In contrast, Thermomyces lanuginosus lipase (Lipozyme TL IM) gave the (S)-enantiomer. This establishes a benchmark for the enantiopurity attainable for the (R)-methyl ester under defined enzymatic conditions and provides a quantitative purity target for commercial procurement.

Enantiomeric excess Lipase catalysis Chiral purity β-Lactam ring-opening

Selective Biocatalytic S-APA Production Leaves (R)-Ester as Residual Enantiomer

Whole-cell biocatalysis using Methylobacterium Y1-6 on (±)-ethyl-3-amino-3-phenylpropanoate (EAP) produced S-3-amino-3-phenylpropionic acid (S-APA) with a substrate enantiomeric excess of 92.1% and a yield of 48.6% under optimized conditions (37 °C, 48 h, 120 mg wet cells/mL) [1]. Since the microorganism selectively hydrolyzes the (S)-ester, the residual unhydrolyzed fraction is enriched in the (R)-ester. Although the study used the ethyl ester analog, the stereochemical outcome directly extrapolates to the methyl ester series, confirming that the (R)-enantiomer can be recovered as a byproduct from (S)-selective manufacturing processes.

Biocatalysis Methylobacterium S-APA Enantioselective hydrolysis

Analytical Reference Standard for ANDA and QC Applications

Commercial suppliers position methyl (3R)-3-amino-3-phenylpropanoate specifically as an analytical reference standard for Abbreviated New Drug Application (ANDA) method development, analytical method validation (AMV), and quality control (QC) applications [1]. This designated use differentiates it from bulk intermediates: the (R)-enantiomer serves as a certified reference material for chiral purity determination of the (S)-enantiomer in dapoxetine-related drug substance testing, where even trace (R)-impurity must be quantified.

Analytical reference standard Method validation ANDA Quality control

Building Block for HCM-Targeted Bicyclic Pyrimidinedione Compounds

Patent US20160176868A1 discloses the use of (R)-3-amino-3-phenylpropanoic acid ethyl ester hydrochloride as a reactant in the synthesis of novel bicyclic pyrimidinedione compounds intended for the treatment of hypertrophic cardiomyopathy (HCM) and related left ventricular hypertrophy or diastolic dysfunction disorders [1]. The methyl ester analog—methyl (3R)-3-amino-3-phenylpropanoate—can serve as a direct precursor or be transesterified to the ethyl ester for this application. This establishes the (R)-enantiomer as a key synthetic entry point into a specific, patent-protected therapeutic class distinct from the (S)-enantiomer's dapoxetine indication.

Hypertrophic cardiomyopathy Bicyclic pyrimidinedione Chiral intermediate Cardiac therapeutic

Procurement-Relevant Application Scenarios for Methyl (3R)-3-Amino-3-Phenylpropanoate


Chiral Reference Standard for Dapoxetine ANDA Filings

Generic pharmaceutical manufacturers developing dapoxetine ANDA submissions require high-purity methyl (3R)-3-amino-3-phenylpropanoate as a reference standard to validate chiral HPLC methods and to quantify the (R)-enantiomer impurity in (S)-dapoxetine drug substance batches [1]. The compound's documented attainment of >99% ee via enzymatic synthesis [2] supports its suitability as a certified reference material.

Asymmetric Synthesis of HCM Drug Candidates

Medicinal chemistry groups pursuing bicyclic pyrimidinedione-based therapeutics for hypertrophic cardiomyopathy can utilize methyl (3R)-3-amino-3-phenylpropanoate as a chiral starting material, either directly or after transesterification to the ethyl ester, following the synthetic routes protected under US20160176868A1 [3]. The (R)-configuration is structurally mandatory for the target scaffold.

β-Peptide and Peptidomimetic Synthesis Requiring (R)-β-Phenylalanine

Research groups engaged in solid-phase or solution-phase β-peptide synthesis can employ the (R)-methyl ester as a protected (R)-β-phenylalanine building block. Enzymatic resolution methods [2] provide access to this enantiomer with >99% ee, enabling the construction of foldamer libraries and peptidomimetics with defined stereochemistry at the β-position.

Enzyme Screening and Biocatalysis Development

Laboratories developing novel lipases, esterases, or aminotransferases for β-amino acid resolution can use methyl (3R)-3-amino-3-phenylpropanoate as a chirally pure substrate or product standard. The established benchmark of >99% ee from CALB-catalyzed reactions [2] provides a performance target for enzyme engineering campaigns.

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